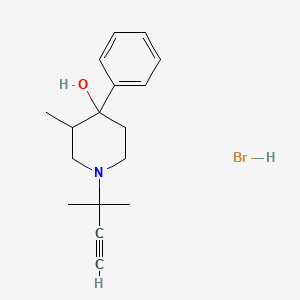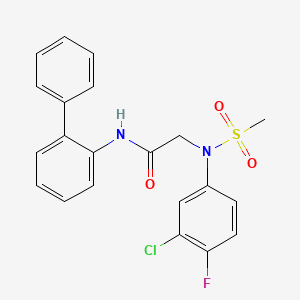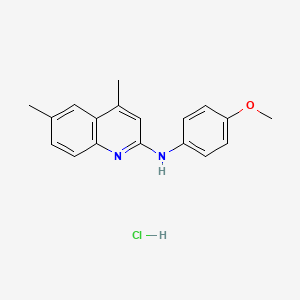![molecular formula C20H23BrO3 B5157709 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene, also known as ABPBM, is a synthetic compound that belongs to the family of benzene derivatives. It is a potent and selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. In recent years, ABPBM has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene acts as a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. This compound binds to the GPR55 receptor and inhibits its activation, which leads to a decrease in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
实验室实验的优点和局限性
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is a potent and selective antagonist of the GPR55 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. Additionally, this compound has been shown to have potent anti-inflammatory and analgesic effects, which makes it a valuable tool for studying pain and inflammation. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for the study of 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. One potential direction is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate its mechanism of action and downstream signaling pathways in more detail. Additionally, future studies could focus on the development of more potent and selective GPR55 antagonists that could have even greater therapeutic potential.
合成方法
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromophenol, which is achieved by the reaction of phenol with bromine in the presence of a catalyst. The second step involves the synthesis of 4-(4-bromophenoxy)butanol, which is achieved by the reaction of 4-bromophenol with butanol in the presence of a strong acid. The final step involves the synthesis of this compound, which is achieved by the reaction of 4-(4-bromophenoxy)butanol with 2-methoxybenzaldehyde in the presence of a strong base and an allylating agent.
科学研究应用
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
属性
IUPAC Name |
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,7-12,15H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOSTXJSBARCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)